molecular formula C14H17NO3S B4033170 methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate

methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B4033170
M. Wt: 279.36 g/mol
InChI Key: FJZWNZXNAVWKKT-UHFFFAOYSA-N
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Description

Methyl 3-[(bicyclo[221]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Bicyclic Heptane Ring: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Carbonyl Group: The resulting bicyclic compound is then subjected to acylation to introduce the carbonyl group at the desired position.

    Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: Finally, the carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism by which methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of thiophene.

    Methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-pyridinecarboxylate: Contains a pyridine ring, offering different electronic properties.

Uniqueness

Methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can be leveraged to develop compounds with specific reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of methyl 3-[(bicyclo[221]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-(bicyclo[2.2.1]heptane-2-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-18-14(17)12-11(4-5-19-12)15-13(16)10-7-8-2-3-9(10)6-8/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWNZXNAVWKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate
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methyl 3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2-thiophenecarboxylate

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